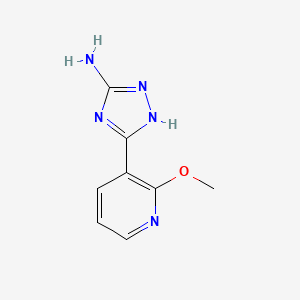
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound that features an anthracene moiety and a pyridine ring connected through an oxalamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the reaction of anthracene-9-carboxylic acid with pyridine-2-carboxaldehyde in the presence of an oxalyl chloride reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then treated with an amine to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The oxalamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted oxalamides depending on the nucleophile used.
Applications De Recherche Scientifique
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide involves its ability to form complexes with metal ions, which can then interact with DNA and other biological targets. The anthracene moiety can absorb light and transfer energy to the metal center, leading to the generation of reactive oxygen species (ROS) that can cleave DNA . This photoreactive property makes it a valuable tool in photodynamic therapy and other biomedical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Anthracen-9-ylmethyl)-N,N-bis(2-picolyl)amine: Similar structure but lacks the oxalamide linkage.
1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine: Contains a benzimidazole ring instead of a pyridine ring.
Uniqueness
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide is unique due to its combination of an anthracene moiety and a pyridine ring connected through an oxalamide linkage. This structure imparts distinct photophysical and chemical properties that are not observed in similar compounds. Its ability to form metal complexes and participate in photoreactive processes makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H17N3O2 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N'-anthracen-9-yl-N-(pyridin-2-ylmethyl)oxamide |
InChI |
InChI=1S/C22H17N3O2/c26-21(24-14-17-9-5-6-12-23-17)22(27)25-20-18-10-3-1-7-15(18)13-16-8-2-4-11-19(16)20/h1-13H,14H2,(H,24,26)(H,25,27) |
Clé InChI |
ILYOPOVFWZETII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2NC(=O)C(=O)NCC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)
![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)
![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)


![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)







![6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)
